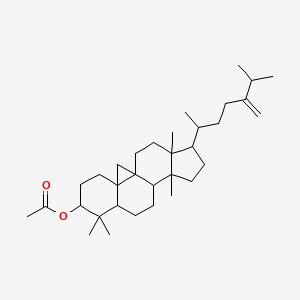

24-Methylenecycloartanol acetate

Description

Properties

IUPAC Name |

[7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIMYSSYXBYIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Occurrence and Distribution of 24-Methylenecycloartanol Acetate in Nature: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of 24-Methylenecycloartanol acetate (B1210297), a cycloartane-type triterpene, focusing on its natural sources, distribution, and methods for its study. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

24-Methylenecycloartanol is a pivotal pentacyclic triterpenoid (B12794562) that serves as a key intermediate in the biosynthesis of phytosterols (B1254722) in a vast array of plant species.[1][2] Its acetylated form, 24-Methylenecycloartanol acetate (C₃₃H₅₄O₂), shares this wide distribution and has garnered scientific interest for its potential biological activities.[3] Characterized by a distinctive cyclopropane (B1198618) ring within its steroid-like nucleus, this compound is a product of the triterpene biosynthetic pathway.[1][3] This guide details its botanical origins, quantitative presence, and the experimental protocols necessary for its extraction, isolation, and characterization.

Natural Sources and Botanical Distribution

This compound and its parent compound are widely distributed throughout the plant kingdom, having been identified in numerous plant families, from common cereals to tropical trees.[1] The compound is found in various plant tissues, including latex, bark, leaves, rhizomes, and nuts.[1][3][4][5]

Notably, it is found in particularly high concentrations in the latex of various Euphorbia species, where it is often more abundant than in other plant organs like leaves and roots.[3][6] Its presence has been confirmed in a diverse range of plant species.

Known Botanical Sources:

-

Euphorbiaceae (Spurge Family): Found in the latex of various Euphorbia species.[1][3]

-

Poaceae (Grass Family): Present in rice (Oryza sativa) bran and barley (Hordeum vulgare).[3][7]

-

Polypodiaceae (Polypod Fern Family): Identified in the fern species Goniophlebium niponicum.[3][8]

-

Moraceae (Mulberry Family): Notably found in Ficus krishnae.[1]

-

Clusiaceae (Mangosteen Family): Isolated from the nuts of Garcinia kola (false kola).[1][5]

-

Pinaceae (Pine Family): Isolated from the bark of Larix kaemferi (Japanese larch).[4]

-

Dracaenaceae: Found in Dracaena cinnabari.[3]

-

Apocynaceae (Dogbane Family): Identified in Hoya australis.[3]

-

Hypoxidaceae (Star Grass Family): Identified in the rhizomes of Curculigo orchioides.[1]

-

Loranthaceae (Mistletoe Family): Detected in whole plants of Macrosolen bidoupensis.[1]

-

Orchidaceae (Orchid Family): Found in members of the Epidendrum genus.[1][9]

-

Rubiaceae (Coffee Family): Identified in the Psychotria genus.[1][9]

-

Lamiaceae (Mint Family): Present in the Sideritis genus.[1][9]

-

Solanaceae (Nightshade Family): Found in several genera within this family.[1]

-

Myrtaceae (Myrtle Family): Reported in Lophostemon confertus.[9]

-

Theaceae (Tea Family): Found in Camellia sinensis (tea plant).[9]

Quantitative Analysis

Quantitative data for this compound specifically can be limited, as many studies focus on the broader category of cycloartane-type triterpenes or analyze the ferulate ester, which is common in cereals.[1][7] The concentration of these compounds can vary significantly depending on the plant part, geographical location, species, and the analytical methods employed.[1][6]

| Plant Source (Family) | Plant Part | Compound(s) Analyzed | Concentration / Yield | Reference(s) |

| Euphorbia amygdaloides (Euphorbiaceae) | Latex | Cycloartanol-type triterpenes | ~30% of dry weight | [6] |

| Euphorbia palustris (Euphorbiaceae) | Latex | Cycloartanol-type triterpenes | ~20% of dry weight | [6] |

| Euphorbia glareosa (Euphorbiaceae) | Latex | Cycloartanol-type triterpenes | ~16% of dry weight | [6] |

| Indian Rice (Oryza sativa) Bran (Poaceae) | Oil (Ethanol Fraction) | 24-Methylenecycloartanyl ferulate | 1.02% | [1] |

Biosynthesis Pathway

This compound originates from the isoprenoid pathway, which is fundamental to all plants. The biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol, a reaction characteristic of photosynthetic organisms. Cycloartenol then undergoes methylation to produce 24-methylenecycloartanol, which can be subsequently acetylated. This pathway is a critical branch point for the synthesis of various phytosterols.[2]

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation Workflow

The isolation of this compound from plant material is a multi-step process that involves extraction, partitioning, and chromatographic purification. The specific solvents and techniques may be optimized based on the source material.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodology: Extraction and Purification

This protocol provides a general procedure for the extraction and purification of this compound from dried plant matter.

-

Preparation of Plant Material: Dry the plant material (e.g., leaves, latex, or bark) in a ventilated oven at 40-50°C to a constant weight. Grind the dried material into a fine powder.

-

Extraction: Macerate 100 g of the powdered material with 1 L of 80% methanol (B129727) in a sealed container for 24 hours at room temperature, with occasional agitation. Filter the extract through cheesecloth or filter paper. Repeat the extraction process on the plant residue two more times and combine the filtrates.

-

Solvent Partitioning: Concentrate the combined methanol extract under reduced pressure at <40°C using a rotary evaporator. Resuspend the resulting crude extract in water and partition it successively with solvents of increasing polarity, such as hexane (B92381) and chloroform. This compound is expected to be concentrated in these less polar fractions.

-

Column Chromatography: Subject the dried hexane and chloroform fractions to column chromatography using silica gel as the stationary phase. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate).[6]

-

Fraction Monitoring and Collection: Collect the eluted fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating. Combine the fractions containing the purified compound.

Detailed Methodology: Structural Characterization

The unambiguous identification of the isolated compound relies on a combination of modern spectroscopic techniques.[1][6][7]

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using high-resolution mass spectrometry.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum to identify characteristic signals, such as those for the cyclopropane ring protons, the exocyclic methylene (B1212753) protons, and the acetyl methyl group.

-

¹³C NMR Spectroscopy: Obtain the carbon NMR spectrum to determine the number of unique carbon atoms and identify the types of carbons present (e.g., C=O of the acetate, C=C of the methylene group).

-

2D NMR Spectroscopy: Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of protons and carbons and confirm the complete chemical structure.[1]

Biological Activities and Signaling Pathways

24-Methylenecycloartanol and its derivatives have demonstrated a range of biological activities, suggesting their potential as lead compounds for therapeutic development.

Anticancer Activity

Cycloartane (B1207475) triterpenoids have been shown to exhibit cytotoxic effects against cancer cells.[6] The proposed mechanism often involves the induction of apoptosis (programmed cell death).[6] This can occur through the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which converge on the activation of caspases, the executioner enzymes of apoptosis. Some derivatives may also increase the expression of the p53 tumor suppressor protein, a key regulator of the mitochondrial apoptotic pathway.[6]

Caption: Proposed p53-dependent apoptotic pathway induced by cycloartane triterpenoids.

Anti-inflammatory and Other Activities

-

Anti-inflammatory Effects: Research suggests that 24-Methylenecycloartanol and related compounds may exert anti-inflammatory effects, potentially through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of pro-inflammatory gene expression.

-

Antidiabetic Properties: Some studies indicate that these compounds may enhance insulin (B600854) release from pancreatic β-cells, suggesting a potential role in modulating the insulin signaling pathway for glucose regulation.

-

Antiviral and Antimicrobial Activities: this compound has also been reported to possess antiviral and antimicrobial properties.[4]

Conclusion

This compound is a widely distributed natural product found in a diverse array of plant species, with particularly high concentrations in the latex of the Euphorbia genus. Its role as a key intermediate in phytosterol biosynthesis and its emerging profile of biological activities, including anticancer and anti-inflammatory potential, make it a compound of significant interest for further research. The protocols and data presented in this guide provide a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of this and other plant-derived natural products.

References

- 1. Isolation and Structure Determination of 24-Methylenecycloartanyl Ferulate from Indian Rice Bran and Its Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biological Properties of Latex, Aqueous Extracts and Bee Products of Euphorbia officinarum L.: A Short Review [mdpi.com]

- 4. Latex Metabolome of Euphorbia Species: Geographical and Inter-Species Variation and its Proposed Role in Plant Defense against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Euphorbia species latex: A comprehensive review on phytochemistry and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemical and physical properties of 24-Methylenecycloartanol acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecycloartanol acetate (B1210297) is a naturally occurring triterpenoid (B12794562) found in various plant species, including those from the genera Euphorbia and Larix. As a derivative of the key phytosterol intermediate, cycloartenol, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of 24-Methylenecycloartanol acetate, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound (C₃₃H₅₄O₂) is a cycloartane-type triterpene characterized by a distinctive cyclopropane (B1198618) ring within its tetracyclic structure and an acetate group at the C-3 position.[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₄O₂ | [1] |

| Molecular Weight | 482.8 g/mol | [1] |

| Monoisotopic Mass | 482.412380961 Da | [2] |

| Physical Description | Powder | [3] |

| Melting Point | Not experimentally determined in cited literature. Calculated values suggest a range. | |

| Boiling Point | Not experimentally determined in cited literature. Calculated values suggest a range. | |

| Optical Rotation [α]D | Not experimentally determined in cited literature for the acetate. For the parent compound, 24-Methylenecycloartanol: +40.2° (c = 1.01 g/100 ml in CDCl₃) | [4] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Purity (commercial) | ≥98% (by HPLC) | [5] |

| XLogP3 | 10.9 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Characteristic signals for the cyclopropane ring protons are observed as two doublets at approximately δ 0.35 and δ 0.55 ppm (J = 4.0 Hz).[1]

Table of ¹³C NMR Spectral Data (Predicted) (Note: Experimentally assigned data for all carbons is not fully available in the cited literature. This table is based on data available in PubChem, which may be computationally generated.)[2]

| Carbon Atom | Chemical Shift (δ, ppm) |

| A comprehensive, experimentally verified list is not available in the cited sources. | Data available upon request from specialized databases. |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under Electron Ionization (EI), triterpenoids typically exhibit complex fragmentation patterns. For the acetate derivative, a characteristic loss of the acetyl group (CH₃COO•, 59 Da) or acetic acid (CH₃COOH, 60 Da) from the molecular ion is expected.

Table of Key Mass Spectrometry Fragments

| m/z | Ion | Notes |

| 482.4 | [M]⁺ | Molecular ion |

| 422.4 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 423.4 | [M+H-H₂O]⁺ | Observed in APCI mode, indicating dehydration |

Experimental Protocols

The following section details methodologies for the isolation, purification, and analysis of this compound, as well as for the evaluation of its biological activity.

Isolation and Purification

This compound can be isolated from various plant sources. The following is a general workflow for its extraction and purification.

Workflow for Isolation and Purification

Caption: A generalized workflow for the extraction and purification of this compound from plant material.

Detailed Protocol:

-

Plant Material Preparation: The plant material (e.g., bark of Larix kaemferi) is air-dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent such as methanol (B129727) or a mixture of chloroform and methanol at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between n-hexane and methanol-water to separate compounds based on polarity. The less polar n-hexane fraction, which is expected to contain this compound, is collected.

-

Column Chromatography: The n-hexane fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest are combined.

-

Crystallization: The combined fractions are concentrated, and the purified this compound is obtained by crystallization from a suitable solvent system (e.g., acetone).

Analytical Methods

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Protocol for GC-MS Analysis:

-

Column: HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent.

-

Injector Temperature: 320°C.

-

Oven Temperature Program: Initial temperature of 60°C, ramped to 300°C at 5°C/min, and held for 10 minutes.

-

Carrier Gas: Helium at a flow rate of 0.8 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-800.

Biological Activity Assays

This assay is used to assess the effect of the compound on cell viability.

Protocol for MTT Assay:

-

Cell Seeding: Cancer cells (e.g., human breast cancer cell line MCF-7) are seeded in 96-well plates and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Biological Activities and Signaling Pathways

This compound has been reported to possess several biological activities, including antiviral and antimicrobial properties.[3] Furthermore, related triterpenoids have demonstrated anti-inflammatory and pro-apoptotic effects, suggesting similar potential for this compound.

Anti-inflammatory Activity

Triterpenoids are known to exert anti-inflammatory effects by modulating key inflammatory signaling pathways. A plausible mechanism for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Putative NF-κB Inhibition Pathway

Caption: Putative mechanism of NF-κB inhibition by this compound.

Pro-apoptotic Activity

The induction of apoptosis (programmed cell death) in cancer cells is a key mechanism for many anticancer agents. Triterpenoids have been shown to induce apoptosis through the activation of the caspase cascade.

Putative Caspase-Mediated Apoptosis Pathway

Caption: Putative intrinsic pathway of apoptosis induced by this compound.

Conclusion

This compound is a bioactive triterpenoid with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical and physical properties, along with detailed protocols for its study. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models. The information and methodologies presented here aim to facilitate these future research endeavors.

References

Spectroscopic and Structural Elucidation of 24-Methylenecycloartanol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 24-methylenecycloartanol (B74860) acetate (B1210297), a significant bioactive triterpenoid (B12794562). The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and further investigation of this compound. This document details the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its analysis, and provides a logical workflow for its isolation and characterization.

Introduction

24-Methylenecycloartanol acetate is a naturally occurring cycloartane-type triterpenoid. These compounds are of significant interest due to their diverse biological activities. The structural characterization of such molecules is fundamental to understanding their structure-activity relationships and for their potential development as therapeutic agents. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for the unambiguous identification and structural elucidation of these complex natural products.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR data for 24-methylenecycloartanol in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of 24-Methylenecycloartanol (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.33 | dd | 11.2, 4.3 |

| H-19a | 0.38 | d | 4.1 |

| H-19b | 0.60 | d | 4.1 |

| H-21 | 0.93 | d | 6.2 |

| H-26 | 1.08 | d | 6.8 |

| H-27 | 1.07 | d | 6.8 |

| H-28 | 1.01 | s | |

| H-29 | 0.86 | s | |

| H-30 | 0.95 | s | |

| H-31a | 4.71 | brs | |

| H-31b | 4.76 | brs |

*Data sourced from a phytochemical investigation of Scorzonera undulata ssp. alexandrina.[1]

Table 2: ¹³C NMR Spectroscopic Data of 24-Methylenecycloartanol (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 31.9 |

| 2 | 30.4 |

| 3 | 78.9 |

| 4 | 40.5 |

| 5 | 47.1 |

| 6 | 21.1 |

| 7 | 28.1 |

| 8 | 48.0 |

| 9 | 19.9 |

| 10 | 25.9 |

| 11 | 26.3 |

| 12 | 35.5 |

| 13 | 45.3 |

| 14 | 48.8 |

| 15 | 32.8 |

| 16 | 26.6 |

| 17 | 52.3 |

| 18 | 18.1 |

| 19 | 29.8 |

| 20 | 36.1 |

| 21 | 18.3 |

| 22 | 35.0 |

| 23 | 31.4 |

| 24 | 156.5 |

| 25 | 33.8 |

| 26 | 22.1 |

| 27 | 21.9 |

| 28 | 19.4 |

| 29 | 14.2 |

| 30 | 25.5 |

| 31 | 105.9 |

*Data sourced from a phytochemical investigation of Scorzonera undulata ssp. alexandrina.[1]

Expected Spectral Changes upon Acetylation:

Upon acetylation of the 3-hydroxyl group to form this compound, the following changes in the NMR spectra are anticipated:

-

¹H NMR: The signal for the H-3 proton is expected to shift downfield to approximately δ 4.5 ppm due to the deshielding effect of the acetyl group. A sharp singlet corresponding to the methyl protons of the acetate group will appear around δ 2.05 ppm.

-

¹³C NMR: The signal for C-3 will shift downfield to approximately δ 81.0 ppm. The carbonyl carbon of the acetate group will appear around δ 171.0 ppm, and the methyl carbon of the acetate group will be observed around δ 21.3 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Table 3: Mass Spectrometry Data of this compound

| Ionization Mode | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

| Electron Ionization (EI) | 482 | 422 [M - CH₃COOH]⁺, 397 [M - C₅H₉O₂]⁺, and other characteristic triterpenoid fragments. |

The molecular formula of this compound is C₃₃H₅₄O₂.[2] The expected molecular weight is approximately 482.8 g/mol .[2] In EI-MS, the molecular ion peak (M⁺) at m/z 482 would be expected. A characteristic fragmentation would be the loss of acetic acid (60 Da), resulting in a prominent peak at m/z 422. Further fragmentation of the cycloartane (B1207475) skeleton would lead to a complex pattern of fragment ions.

Experimental Protocols

The following sections detail the general methodologies for the isolation, purification, and spectroscopic analysis of this compound from a plant source.

Isolation and Purification

The isolation of 24-methylenecycloartanol and its acetate derivative typically involves extraction from a plant matrix followed by chromatographic separation.

Workflow for Isolation and Purification

References

A Technical Guide to 24-Methylenecycloartanol Acetate: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

24-Methylenecycloartanol (B74860) acetate (B1210297) is a naturally occurring cycloartane-type triterpenoid (B12794562) acetate that has been identified in a variety of plant species. As a derivative of 24-methylenecycloartanol, a key intermediate in the biosynthesis of phytosterols, this compound is of significant interest in the fields of phytochemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery and isolation history of 24-methylenecycloartanol acetate, detailed experimental protocols for its extraction and purification, a compilation of its physicochemical properties, and a visualization of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Discovery and Isolation History

The precise first discovery of this compound is not prominently documented in a single, seminal publication. Instead, its identification is intertwined with the broader history of triterpenoid research that burgeoned in the mid-20th century. Early investigations into the composition of plant sterols and triterpenes laid the groundwork for the eventual characterization of this and other related compounds.

The parent alcohol, 24-methylenecycloartanol, was recognized as a significant intermediate in phytosterol biosynthesis, and its isolation from various plant sources was a subject of considerable study. It is highly probable that this compound was first isolated and identified during comprehensive phytochemical screenings of plant extracts where non-saponifying extraction methods were employed, thus preserving the native acetate ester.

Early reports on the chemical constituents of various plants, such as the fern Goniophlebium niponicum and maize (Zea mays), have noted the presence of this compound.[1] The isolation of related triterpenoid acetates from a range of plant families further supports the understanding that these compounds are widespread, albeit often not as abundant as their corresponding free alcohols. The development of advanced chromatographic and spectroscopic techniques, particularly column chromatography, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), has been instrumental in the definitive identification and structural elucidation of this compound from complex natural product mixtures.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for its identification, characterization, and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₄O₂ | PubChem[1] |

| Molecular Weight | 482.8 g/mol | PubChem[1] |

| IUPAC Name | [(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl] acetate | PubChem[1] |

| CAS Number | 1259-94-5 | |

| Appearance | White or off-white solid | General knowledge |

| XLogP3 | 10.9 | PubChem[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H-NMR | Characteristic signals include upfield doublets for the cyclopropane (B1198618) methylene (B1212753) protons and signals for the exocyclic methylene protons. The acetyl group protons typically appear as a singlet around 2.0 ppm. |

| ¹³C-NMR | Signals corresponding to 33 carbons, including the carbonyl carbon of the acetate group (around 170-171 ppm) and the carbon bearing the acetate group (around 80-81 ppm). |

| Mass Spectrometry (MS) | The exact mass can be determined by High-Resolution Mass Spectrometry (HRMS). Fragmentation patterns can reveal the loss of the acetate group and characteristic cleavages of the triterpenoid skeleton. |

Experimental Protocols

The isolation and purification of this compound from plant sources require careful selection of extraction and chromatographic conditions to avoid hydrolysis of the acetate ester.

Extraction of this compound from Plant Material (Non-Saponifying Method)

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.

-

Plant Material Preparation: The selected plant material (e.g., leaves, stems, or whole plant) is air-dried or freeze-dried to a constant weight and then finely powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is extracted with a non-polar or moderately polar solvent. Maceration or Soxhlet extraction are common methods.

-

Solvent Choice: Solvents such as n-hexane, petroleum ether, chloroform (B151607), or ethyl acetate are suitable for extracting triterpenoid acetates.

-

Procedure (Maceration): The powdered material is soaked in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) at room temperature for 24-72 hours with occasional agitation. The process is typically repeated three times.

-

Procedure (Soxhlet): The powdered material is placed in a thimble and extracted continuously with the solvent in a Soxhlet apparatus. This method is more efficient but uses heat, which could potentially degrade thermolabile compounds.

-

-

Filtration and Concentration: The extracts are filtered to remove solid plant debris. The filtrates from repeated extractions are combined. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Chromatographic Purification of this compound

The crude extract is a complex mixture of compounds. Column chromatography is a standard technique for the purification of this compound.

-

Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel (60-120 or 230-400 mesh), slurried in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase solvent (or a less polar solvent like chloroform or dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried, impregnated silica gel is carefully loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient is n-hexane with an increasing proportion of ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing to 100% ethyl acetate).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC). Aliquots from the collected fractions are spotted on a TLC plate, which is developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). The spots can be visualized under UV light (if the compound is UV active) or by spraying with a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling and Final Purification: Fractions containing the compound of interest (identified by its Rf value compared to a standard, if available) are combined. The solvent is evaporated to yield the purified this compound. Further purification can be achieved by recrystallization from a suitable solvent or by preparative HPLC.

Biosynthesis and Biological Activity

Biosynthetic Pathway

This compound is derived from the isoprenoid biosynthetic pathway. The core triterpenoid structure is synthesized from acetyl-CoA via the mevalonate (B85504) pathway to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form squalene, which is then epoxidized and cyclized by cycloartenol (B190886) synthase to yield cycloartenol. A key step is the methylation of cycloartenol at the C-24 position to form 24-methylenecycloartanol. The final step in the formation of this compound is the acetylation of the 3-hydroxyl group, a reaction catalyzed by an acetyltransferase enzyme, utilizing acetyl-CoA as the acetyl group donor.

Caption: Biosynthesis of this compound.

Biological Activity

While the biological activities of many triterpenoids are well-documented, specific studies on this compound are limited. However, preliminary reports and the activities of structurally related compounds suggest potential antiviral and antimicrobial properties. Further research is needed to fully elucidate the pharmacological profile and mechanism of action of this compound. The parent compound, 24-methylenecycloartanol, has been investigated for various activities, including anti-inflammatory and cytotoxic effects, providing a rationale for further investigation of its acetylated derivative.

Conclusion

This compound is a naturally occurring triterpenoid with a history of discovery rooted in the broader exploration of phytochemistry. While not as extensively studied as its parent alcohol, its presence in various plant species and the biological activities of related compounds mark it as a molecule of interest for future research. The protocols and data presented in this guide provide a foundational resource for scientists and professionals in the field, facilitating further investigation into the isolation, characterization, and potential applications of this compound. Future studies should focus on quantitative analysis across a wider range of plant sources, elucidation of its specific biological mechanisms, and exploration of its potential as a lead compound in drug development programs.

References

Unveiling the Anti-inflammatory Potential of 24-Methylenecycloartanol Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Triterpenoids, a class of natural products, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide focuses on 24-Methylenecycloartanol acetate (B1210297), a derivative of the cycloartane-type triterpenoid (B12794562) 24-Methylenecycloartanol. While direct and extensive research on the acetate form is emerging, this document synthesizes the current understanding of the anti-inflammatory properties of the parent compound and explores the potential modulatory effects of the acetate moiety. We delve into the putative mechanisms of action, present relevant quantitative data from studies on closely related compounds, provide detailed experimental protocols for assessing anti-inflammatory activity, and visualize key signaling pathways and workflows to facilitate further research and drug development in this promising area.

Introduction to 24-Methylenecycloartanol and its Acetate Derivative

24-Methylenecycloartanol is a pentacyclic triterpenoid alcohol found in various plant species. It serves as a key intermediate in the biosynthesis of phytosterols.[1] Triterpenoids are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] The acetylation of triterpenoids is a common structural modification, often performed to enhance their bioavailability and therapeutic efficacy. The acetate group can influence the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with molecular targets. While research has focused on 24-Methylenecycloartanol, its acetate derivative (24-Methylenecycloartanol acetate) is a compound of significant interest for its potential as a novel anti-inflammatory agent.

Quantitative Data on Anti-inflammatory and Related Activities

Direct quantitative data on the anti-inflammatory activity of this compound is limited in the public domain. However, data from studies on the parent compound, 24-Methylenecycloartanol, and other relevant triterpenoids provide valuable insights into its potential efficacy. The following tables summarize key findings from in vivo and in vitro studies.

Table 1: In Vivo Anti-inflammatory Activity of Related Triterpenoids

| Compound | Animal Model | Assay | Dose | Inhibition of Edema (%) | Reference Compound |

| 24-Methylenecycloartanol | Mouse | TPA-induced ear edema | Not Specified | Strong activity reported | Not Specified |

| Mixture of Cycloartenol and 24-Methylenecycloartanol | Rat | Carrageenan-induced paw edema | Not Specified | Significant inhibition reported | Diclofenac |

Note: Specific quantitative data on the percentage of edema inhibition for 24-Methylenecycloartanol was not available in the provided results. The term "strong activity" is used as a qualitative descriptor from the source.

Table 2: In Vitro Anti-inflammatory and Related Cytotoxic Activities

| Compound | Cell Line | Assay | IC50 Value |

| 24-Methylenecycloartanol | MCF-7 (Human Breast Cancer) | MTT Assay (Cytotoxicity) | 16.93 µM |

| 24-Methylenecycloartanol Derivatives | RAW 264.7 (Murine Macrophages) | Nitric Oxide (NO) Inhibition Assay | To be determined |

Note: The IC50 value for cytotoxicity is provided as an indicator of the compound's potency in a biological system. The anti-inflammatory (NO inhibition) IC50 for derivatives is a target for future studies.[4]

Putative Mechanisms and Signaling Pathways

The anti-inflammatory effects of triterpenoids like 24-Methylenecycloartanol are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The acetate moiety may influence the compound's ability to interact with these pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Triterpenoids have been shown to inhibit the activation of NF-κB.[7] It is hypothesized that this compound may exert its anti-inflammatory effects by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in inflammation.[8] Activation of MAPKs leads to the production of pro-inflammatory mediators. Some natural products have been shown to inhibit MAPK signaling.[9] this compound may also modulate this pathway, contributing to its anti-inflammatory profile.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vivo and in vitro assays commonly used to evaluate anti-inflammatory activity.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used model for evaluating acute inflammation.[10][11]

Objective: To assess the in vivo anti-inflammatory effect of this compound by measuring the reduction of carrageenan-induced paw edema.

Materials:

-

Male Wistar rats or Swiss albino mice (acclimatized for at least one week).

-

This compound (test compound).

-

Carrageenan (1% w/v suspension in sterile saline).

-

Indomethacin or Diclofenac (standard anti-inflammatory drug).

-

Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Plethysmometer.

Procedure:

-

Animal Grouping: Randomly divide the animals into four groups: Vehicle control, Positive control (Indomethacin/Diclofenac), and two or more Test groups (different doses of this compound).

-

Compound Administration: Administer the test compound, standard drug, or vehicle orally or intraperitoneally to the respective groups.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

In Vitro: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay is used to evaluate the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in vitro.[12][13]

Objective: To determine the IC50 value of this compound for the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

This compound (dissolved in DMSO).

-

Lipopolysaccharide (LPS).

-

L-NMMA (a non-selective NOS inhibitor, as a positive control).

-

Griess Reagent.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite (B80452).

-

Calculate the concentration of nitrite in the samples.

-

Determine the percentage of NO inhibition for each concentration of the test compound.

-

Calculate the IC50 value (the concentration that inhibits 50% of NO production).

-

Conclusion and Future Directions

This compound represents a promising candidate for the development of a novel anti-inflammatory agent. Based on the activity of its parent compound and the general understanding of triterpenoid pharmacology, it is likely to exert its effects through the modulation of key inflammatory pathways such as NF-κB and MAPK. However, to fully realize its therapeutic potential, further research is imperative.

Future studies should focus on:

-

Quantitative in vivo and in vitro studies to definitively determine the anti-inflammatory efficacy of this compound and establish a clear dose-response relationship.

-

Elucidation of the precise molecular mechanisms of action , including its effects on specific components of the NF-κB and MAPK signaling pathways.

-

Pharmacokinetic and toxicological studies to assess its safety profile and ADME properties.

-

Structure-activity relationship (SAR) studies of related cycloartane-type triterpenoid acetates to optimize anti-inflammatory activity.

This technical guide provides a foundational framework for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic for inflammatory diseases.

References

- 1. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 3. Effects of exogenous IL-1 beta, TNF alpha, IL-6, IL-8 and LIF on cytokine production by human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill [frontiersin.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 12. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

Unlocking the Antidiabetic Potential of 24-Methylenecycloartanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of the currently available scientific literature focuses on the synergistic effects of a naturally occurring mixture of Cycloartenol (B190886) and 24-Methylenecycloartanol (B74860). Data specifically on 24-Methylenecycloartanol acetate (B1210297) is limited. This document summarizes the existing research on 24-Methylenecycloartanol, primarily from studies on this mixture, and extrapolates its potential antidiabetic properties. Further research on the isolated and acetylated form is warranted.

Executive Summary

Diabetes mellitus remains a global health challenge, necessitating the exploration of novel therapeutic agents. 24-Methylenecycloartanol, a tetracyclic triterpenoid (B12794562) found in various medicinal plants, has emerged as a promising candidate for antidiabetic drug development. This technical guide provides a comprehensive overview of the current understanding of the antidiabetic potential of 24-Methylenecycloartanol, with a focus on its proposed mechanisms of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols. While most research has been conducted on a mixture of cycloartenol and 24-methylenecycloartanol (CA+24-MCA) isolated from Ficus krishnae, the findings suggest significant glucose-lowering effects, enhancement of insulin (B600854) secretion, and protection of pancreatic β-cells. This whitepaper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the investigation of this promising natural compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the antidiabetic effects of the Cycloartenol and 24-Methylenecycloartanol (CA+24-MCA) mixture.

Table 1: In Vivo Antidiabetic Activity of CA+24-MCA Mixture in High-Fat Diet-Streptozotocin (HFD-STZ) Induced Diabetic Rats [1]

| Parameter | Diabetic Control | CA+24-MCA (1 mg/kg) | Glibenclamide (Standard) |

| Initial Blood Glucose (mg/dL) | 348.4 ± 6.8 | - | - |

| Final Blood Glucose (mg/dL) | - | 153.7 ± 2.5 | Comparable to test compound |

| Liver Weight | Deranged | Normalized | Normalized |

| Liver Glycogen | Deranged | Normalized | Normalized |

Table 2: Effect of CA+24-MCA Mixture on Oral Glucose Tolerance Test (OGTT) in Normal Rats [1]

| Time (minutes) | Control (mg/dL) | CA+24-MCA (20 mg/kg) (mg/dL) |

| 30 | 138.8 ± 4.5 | 104.3 ± 3.1 |

| 90 | 117.5 ± 4.1 | 91.2 ± 2.9 |

| 150 | 94.6 ± 3.6 | 75.4 ± 2.5 |

Table 3: In Vitro Effect of CA+24-MCA Mixture on Insulin Release from RIN-5F Pancreatic β-Cells [1]

| CA+24-MCA Concentration | Percentage Increase in Insulin Release (Normoglycemic Medium) |

| 0.1 µg/mL | 1.1% |

| 1 µg/mL | 88.5% |

| 10 µg/mL | 140.9% |

Proposed Mechanisms of Action

The antidiabetic activity of 24-Methylenecycloartanol, as inferred from studies on the CA+24-MCA mixture, is believed to be multifactorial, primarily targeting pancreatic β-cell function and potentially carbohydrate-metabolizing enzymes.

Enhancement of Insulin Secretion and β-Cell Protection

In vitro studies using the rat insulinoma cell line (RIN-5F) have demonstrated that the CA+24-MCA mixture significantly enhances insulin release in a dose-dependent manner.[1] Furthermore, the mixture has been shown to protect these cells from glucose-induced toxicity, suggesting a cytoprotective effect on pancreatic β-cells.[1][2] This protection is crucial for maintaining β-cell mass and function, which are often compromised in diabetes. The precise signaling pathways through which 24-Methylenecycloartanol exerts these effects are yet to be fully elucidated but are hypothesized to involve modulation of key components of the insulin secretion pathway.

Potential Inhibition of α-Amylase and α-Glucosidase

While direct experimental evidence with IC50 values is currently lacking for the CA+24-MCA mixture, in-silico molecular docking studies have suggested a strong binding affinity of 24-methylenecycloartanol to human pancreatic α-amylase. This suggests a potential mechanism for reducing postprandial hyperglycemia by delaying carbohydrate digestion. The inhibition of α-glucosidase is another plausible mechanism that warrants further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the antidiabetic potential of 24-Methylenecycloartanol acetate.

In Vivo Oral Glucose Tolerance Test (OGTT)

-

Animal Model: Male Wistar rats.

-

Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the rats overnight (12-16 hours) with free access to water.

-

Test Substance Administration: Administer the test compound (e.g., this compound) or vehicle orally.

-

Glucose Challenge: After a specific period (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally to all animals.[1]

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 30, 60, 90, 120, and 150 minutes) after the glucose load.[1]

-

Glucose Measurement: Measure blood glucose concentrations using a calibrated glucometer.

-

Data Analysis: Plot the mean blood glucose concentration against time for each group and calculate the area under the curve (AUC) to determine the glucose-lowering effect.

In Vitro α-Amylase Inhibition Assay (DNSA Method)

-

Reagent Preparation:

-

Phosphate (B84403) buffer (0.02 M, pH 6.9 with 0.006 M NaCl).

-

Porcine pancreatic α-amylase solution (2 units/mL in phosphate buffer).

-

1% (w/v) starch solution in phosphate buffer.

-

3,5-Dinitrosalicylic acid (DNSA) color reagent.

-

-

Assay Procedure:

-

Add 200 µL of the test compound (dissolved in buffer) at various concentrations to a set of test tubes.

-

Add 200 µL of the α-amylase solution to each tube and pre-incubate at 30°C for 10 minutes.

-

Initiate the reaction by adding 200 µL of the starch solution and incubate at 30°C for 3 minutes.

-

Terminate the reaction by adding 200 µL of DNSA reagent.

-

Boil the mixture in a water bath at 85-90°C for 10 minutes.

-

Cool the tubes to room temperature and dilute the contents with 5 mL of distilled water.

-

-

Absorbance Measurement: Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can then be determined by plotting percentage inhibition against inhibitor concentration.

In Vitro α-Glucosidase Inhibition Assay

-

Reagent Preparation:

-

Phosphate buffer (e.g., 0.1 M, pH 6.8).

-

α-Glucosidase enzyme solution (from Saccharomyces cerevisiae) in phosphate buffer.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution in phosphate buffer.

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction.

-

-

Assay Procedure:

-

Pre-incubate the test compound at various concentrations with the α-glucosidase solution in a 96-well plate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).

-

Stop the reaction by adding the sodium carbonate solution.

-

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the α-amylase assay.

In Vitro Insulin Secretion Assay in Pancreatic β-Cells (RIN-5F)[1]

-

Cell Culture: Culture RIN-5F cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics until they reach the desired confluency.

-

Pre-incubation: Wash the cells with a glucose-free Krebs-Ringer bicarbonate (KRB) buffer and pre-incubate in the same buffer to establish a baseline.

-

Stimulation: Replace the pre-incubation buffer with KRB buffer containing either a low or high concentration of glucose, along with the test compound at various concentrations or a vehicle control.

-

Incubation: Incubate the cells for a specific time (e.g., 2 hours) to allow for insulin secretion.

-

Supernatant Collection: Collect the supernatant (the buffer containing the secreted insulin) from each well.

-

Insulin Measurement: Quantify the concentration of insulin in the supernatant using a rat insulin-specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Compare the amount of insulin secreted in the presence of the test compound to the control to determine its effect on insulin secretion.

Visualizations: Signaling Pathways and Workflows

References

Unveiling the Bioactive Potential: A Technical Guide to the Antiviral and Antimicrobial Activities of 24-Methylenecycloartanol Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the antiviral and antimicrobial properties of 24-Methylenecycloartanol acetate (B1210297). Due to the limited direct research on this specific acetate derivative, this document synthesizes findings from studies on its parent compound, 24-Methylenecycloartanol, and related cycloartane (B1207475) triterpenoids to project its potential therapeutic efficacy. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

24-Methylenecycloartanol is a cycloartane-type triterpenoid (B12794562), a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] The acetylation of such molecules is a common strategy in medicinal chemistry to potentially enhance bioavailability and efficacy. This guide explores the prospective antiviral and antimicrobial activities of 24-Methylenecycloartanol acetate, drawing parallels from structurally similar compounds.

Antimicrobial Activity

Direct research on the antimicrobial properties of this compound is scarce. However, a study on its precursor, 24-Methylenecycloartanol, demonstrated very weak antibacterial activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), with a Minimum Inhibitory Concentration (MIC) of 500 μg/mL for both strains.[2][3]

To provide a broader context, the antimicrobial activities of other cycloartane triterpenoids are summarized below. These findings suggest that compounds within this class can exhibit moderate to potent activity, primarily against Gram-positive bacteria.

Table 1: Antimicrobial Activities of Selected Cycloartane Triterpenoids

| Compound | Test Organism | Activity (MIC in μg/mL) | Reference |

| 24-Methylenecycloartanol | Staphylococcus aureus | 500 | [2][3] |

| Escherichia coli | 500 | [2][3] | |

| 16α-hydroxymollic acid | Vancomycin-resistant enterococci | 8 | [4] |

| Methicillin-resistant staphylococci | Active (MIC not specified) | [4] | |

| 15α-hydroxymollic acid | Vancomycin-resistant enterococci | 32 | [4] |

| 7β,16β-dihydroxy-1,23-dideoxyjessic acid | Vancomycin-resistant enterococci | 8 | [4] |

| Aphagrandinoid A | Staphylococcus aureus, MRSA 92(#), MRSA 98(#) | 1.57-3.13 | [5] |

| Aphagrandinoid D | Staphylococcus aureus, MRSA 92(#), MRSA 98(#) | Weak activity (MIC not specified) | [5] |

Antiviral Activity

Currently, there is no published data specifically detailing the antiviral activity of this compound. However, the broader class of cycloartane triterpenoids has demonstrated promising antiviral effects against a range of viruses. For instance, pseudolarnoids F and G, and pseudolarolide C, all cycloartane triterpenoids, have shown potent in vitro antiviral effects against Herpes Simplex Virus-1 (HSV-1).[6]

Triterpenoids, in general, exert their antiviral effects through various mechanisms, including the inhibition of viral entry, replication, and assembly.[1][7] A review on the antiviral activities of triterpenoids highlighted that these compounds can interfere with key viral enzymes and processes.[1]

Table 2: Antiviral Activities of Selected Cycloartane and other Triterpenoids

| Compound | Virus | Activity | Reference |

| Pseudolarnoids F, G, and pseudolarolide C | Herpes Simplex Virus-1 (HSV-1) | Potent antiviral effects | [6] |

| Lancifodilactone F (cycloartane triterpenoid) | Human Immunodeficiency Virus (HIV) | EC50 of 20.69 μg/mL | [1] |

| Glycyrrhizin (pentacyclic triterpenoid) | Human Immunodeficiency Virus (HIV) | Inhibits replication | [1] |

| Human parainfluenza virus type 2 (HPIV2) | Inhibits RNA, mRNA, and protein synthesis | [1] |

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for this compound are yet to be elucidated. However, based on studies of other triterpenoids, several potential pathways can be hypothesized.

Antimicrobial Mechanism

The antimicrobial action of triterpenoids is often attributed to their ability to disrupt the integrity and function of microbial cell membranes due to their lipophilic nature.[8] They can intercalate into the phospholipid bilayer, leading to increased membrane permeability, leakage of cellular components, and ultimately, cell death.[9][10] Another proposed mechanism involves the inhibition of key microbial enzymes and interference with biofilm formation.[11]

Figure 1: Postulated antimicrobial mechanisms of triterpenoids.

Antiviral Mechanism

The antiviral mechanisms of triterpenoids are multifaceted and can target various stages of the viral life cycle.[1] These include:

-

Inhibition of Viral Entry: Triterpenoids can interact with viral envelope proteins or host cell receptors, preventing the attachment and fusion of the virus to the host cell.

-

Inhibition of Viral Replication: They can inhibit the activity of viral enzymes essential for replication, such as polymerases and proteases.[12]

-

Inhibition of Viral Assembly and Release: Some triterpenoids may interfere with the proper assembly of new viral particles and their subsequent release from the host cell.

References

- 1. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. New antimicrobial cycloartane triterpenes from Acalypha communis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aphagrandinoids A-D, cycloartane triterpenoids with antibacterial activities from Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cycloartane triterpenoids from Pseudolarix amabilis and their antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial triterpenes from Ilex integra and the mechanism of antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]

- 11. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of antiviral activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 24-Methylenecycloartanol in Plant Sterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 24-methylenecycloartanol (B74860) biosynthetic pathway in plants. This pathway is a critical branch of phytosterol metabolism, leading to the formation of essential structural components of cell membranes and precursors for brassinosteroid hormones. This document outlines the core enzymatic steps, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows to support advanced research and development in plant biology and drug discovery.

Introduction: A Pivotal Intermediate in Phytosterol Synthesis

Plant sterols, or phytosterols (B1254722), are isoprenoid-derived lipids that are fundamental to plant life. They are integral components of cellular membranes, where they modulate fluidity and permeability, and serve as precursors for brassinosteroids, a class of phytohormones that regulate a wide array of developmental processes.[1][2] The biosynthesis of phytosterols in plants primarily proceeds via the cycloartenol (B190886) pathway, distinguishing it from the lanosterol (B1674476) pathway observed in fungi and animals.[2]

A key initial and committed step in the diversification of plant sterols is the methylation of cycloartenol at the C-24 position to produce 24-methylenecycloartanol .[3] This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:Δ24-sterol-C-methyltransferase (SMT1).[4] This step represents a critical juncture, committing metabolic flux towards the synthesis of C24-alkylated sterols, such as campesterol (B1663852) and sitosterol, which are characteristic of higher plants.[4]

It is important to clarify the distinction between 24-methylenecycloartanol and its acetate (B1210297) form. While sterol acetates can be found in plants, they are generally considered to be minor components or storage forms, not direct, sequential intermediates in the main biosynthetic pathway.[5][6] The primary, biosynthetically active intermediate is the free sterol, 24-methylenecycloartanol. Acetylation is often performed during chemical analysis to create a more volatile derivative for techniques like gas chromatography.[7] This guide will focus on the well-established role of 24-methylenecycloartanol.

The Biosynthetic Pathway: From Cycloartenol to C24-Alkylated Sterols

The formation of 24-methylenecycloartanol is an integral part of the larger phytosterol biosynthetic pathway, which originates from the mevalonate (B85504) (MVA) pathway. The biosynthesis can be summarized in the following key stages:

-

Isoprenoid Unit Formation: Acetyl-CoA is converted to the five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP), via the MVA pathway.

-

Squalene Synthesis: IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are used to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then condensed to form the linear 30-carbon molecule, squalene.[3]

-

Cyclization: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by the enzyme cycloartenol synthase (CAS) to form cycloartenol, the first cyclic precursor in plant sterol biosynthesis.[3]

-

C-24 Methylation: This is the pivotal step where S-adenosyl-L-methionine:Δ24-sterol-C-methyltransferase (SMT1) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C-24 position of cycloartenol, yielding 24-methylenecycloartanol.[4]

-

Downstream Modifications: 24-methylenecycloartanol serves as a substrate for a series of downstream enzymes, including cyclopropylsterol isomerase (CPI), which opens the cyclopropane (B1198618) ring, and various demethylases, isomerases, and reductases that collectively lead to the production of major phytosterols like campesterol and sitosterol.[8][9]

Quantitative Data Presentation

The concentration of 24-methylenecycloartanol is typically low as it is a transient intermediate.[3] However, its importance can be inferred by examining the levels of its precursor (cycloartenol) and major downstream products in various plant tissues and in mutants where its synthesis is blocked.

Table 1: Sterol Composition in Various Organs of Arabidopsis thaliana

This table summarizes the relative abundance of key sterols in different organs of wild-type Arabidopsis thaliana, illustrating the metabolic flux through the pathway. Data is presented as a percentage of the total sterol profile.

| Sterol | Roots (%) | Stems (%) | Rosette Leaves (%) | Seeds (%) |

| Cycloartenol | 5.1 | 6.5 | 4.5 | - |

| Campesterol | 19.9 | 14.7 | 17.0 | 16.1 |

| Stigmasterol | 22.5 | - | - | 1.3 |

| β-Sitosterol | 49.6 | 66.9 | 72.8 | 71.2 |

| Cholesterol | 1.3 | 2.2 | - | 3.4 |

| Data adapted from a study by Rasheed et al. (2020).[10][11] |

Table 2: Comparative Sterol Composition in Wild-Type (WT) vs. smt1 Mutant Arabidopsis thaliana

This table highlights the critical role of the SMT1 enzyme. In the smt1 mutant, the conversion of cycloartenol to 24-methylenecycloartanol is blocked, leading to a dramatic shift in the sterol profile.

| Sterol | Wild-Type (WT) (% of total sterols) | smt1-1 Mutant (% of total sterols) | Fold Change (smt1/WT) |

| Cholesterol | 4.8 | 21.3 | 4.44 |

| Campesterol | 22.1 | 20.2 | 0.91 |

| Stigmasterol | 4.9 | 3.1 | 0.63 |

| Sitosterol | 68.2 | 55.4 | 0.81 |

| Data adapted from a study by Diener et al. (2000).[12] |

The data clearly shows that blocking the synthesis of 24-methylenecycloartanol leads to a significant accumulation of the upstream sterol, cholesterol, and a relative decrease in the major C24-alkylated sterols, campesterol and sitosterol.

Broader Biological Role and Signaling Connections

The metabolic fate of 24-methylenecycloartanol has profound implications for plant growth and development, primarily through its role as a precursor to brassinosteroids (BRs).

Brassinosteroid Biosynthesis: Campesterol, a direct downstream product of the 24-methylenecycloartanol pathway, is the primary precursor for the synthesis of brassinolide, the most bioactive brassinosteroid.[2][13] Therefore, the SMT1-catalyzed step is a gateway to the entire BR signaling cascade, which regulates cell elongation, division, and differentiation.[13]

Auxin Homeostasis: Emerging evidence suggests a link between sterol composition and auxin signaling. Mutants with altered sterol profiles, such as cpi1-1 which accumulates cycloeucalenol (a downstream product of 24-methylenecycloartanol), exhibit altered auxin responses and defects in root elongation.[9] This suggests that maintaining the correct flux through the sterol pathway is crucial for proper auxin biosynthesis and transport.[9]

Experimental Protocols

Accurate analysis of 24-methylenecycloartanol and related phytosterols requires robust extraction and analytical techniques.

This protocol provides a general framework for the analysis of phytosterols from plant tissues.[7][14][15]

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolism.

-

Lyophilize (freeze-dry) the tissue to a constant weight.

-

Grind the dried tissue to a fine powder using a ball mill or mortar and pestle.

-

-

Saponification and Extraction:

-

Weigh approximately 100 mg of powdered tissue into a screw-cap glass tube.

-

Add a known amount of an internal standard (e.g., 5α-cholestane or epicoprostanol) for quantification.

-

Add 3 mL of 10% (w/v) KOH in 80% ethanol.

-

Incubate at 80°C for 1 hour with occasional vortexing to saponify steryl esters and release free sterols.

-

Allow the mixture to cool to room temperature.

-

Add 2 mL of water and 2 mL of n-hexane. Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane (B92381) layer (containing the unsaponifiable lipids) to a new glass tube.

-

Repeat the hexane extraction two more times and pool the hexane fractions.

-

Evaporate the pooled hexane to dryness under a stream of nitrogen gas.

-

-

Derivatization:

-

To the dried lipid extract, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[16]

-

Cap the tube tightly and heat at 70°C for 30 minutes to convert the hydroxyl groups of the sterols into trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC analysis.[16]

-

Evaporate the derivatization reagents under nitrogen and redissolve the sample in 100 µL of hexane.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Temperature Program:

-

Initial temperature: 180°C, hold for 2 minutes.

-

Ramp 1: Increase to 260°C at 20°C/min.

-

Ramp 2: Increase to 300°C at 5°C/min, hold for 15 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan from m/z 50-600 for identification. Use Selected Ion Monitoring (SIM) for precise quantification, monitoring characteristic ions for each sterol-TMS ether and the internal standard.

-

-

-

Quantification:

-

Identify peaks by comparing retention times and mass spectra to authentic standards.

-

Calculate the concentration of each sterol based on the peak area ratio to the internal standard and a previously generated calibration curve.

-

This protocol describes a method to measure the activity of the SMT1 enzyme, which converts cycloartenol to 24-methylenecycloartanol, often using a radiolabeled substrate.[3]

-

Microsome Preparation (Enzyme Source):

-

Homogenize fresh plant tissue (e.g., young seedlings, developing seeds) in a cold extraction buffer (e.g., 100 mM HEPES pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM β-mercaptoethanol).

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a small volume of assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a microfuge tube containing:

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5)

-

Microsomal protein (50-100 µg)

-

Cycloartenol substrate (e.g., 50 µM, dissolved in a small amount of detergent like Triton X-100 to aid solubility)

-

Radiolabeled methyl donor: S-adenosyl-L-[methyl-14C]methionine (e.g., 0.5 µCi).

-

-

Initiate the reaction by adding the radiolabeled SAM.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding 1 mL of 10% KOH in ethanol.

-

-

Product Extraction and Analysis:

-

Saponify the reaction mixture at 80°C for 30-60 minutes to stop the reaction and hydrolyze lipids.

-

Extract the sterols with n-hexane as described in Protocol 1.

-

Dry the hexane extract and redissolve in a small volume of a suitable solvent.

-

Separate the substrate (cycloartenol) from the product (14C-labeled 24-methylenecycloartanol) using Thin Layer Chromatography (TLC) on a silica (B1680970) gel plate with a solvent system like hexane:ethyl acetate (9:1).

-

Identify the product band by co-chromatographing with an authentic, non-radiolabeled 24-methylenecycloartanol standard (visualized under UV light after staining).

-

Scrape the silica corresponding to the product band into a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity using a liquid scintillation counter.

-

Calculate enzyme activity based on the amount of radioactivity incorporated into the product per unit time per mg of protein.

-

Conclusion

24-methylenecycloartanol stands as a cornerstone of phytosterol biosynthesis in plants. Its formation, catalyzed by SMT1, represents a key regulatory branch point that dictates the flow of carbon into the essential C24-alkylated sterols that dominate plant membranes. A thorough understanding of the biosynthesis and metabolic fate of 24-methylenecycloartanol is crucial for elucidating the mechanisms of plant growth, development, and adaptation. Furthermore, manipulating this pathway holds potential for enhancing agricultural traits and for the development of novel therapeutic agents, given the established health benefits of phytosterols. The methodologies and data presented in this guide provide a robust framework for researchers and scientists to further investigate the complex and vital role of this key metabolic intermediate.

References

- 1. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Enzymology and Evolution of the SMT [biocyclopedia.com]

- 5. Biosynthesis of sitosterol, cycloartenol, and 24-methylenecycloartanol in tissue cultures of higher plants and of ergosterol in yeast from [1,2-13C2]- and [2-13C2H3]-acetate and [5-13C2H2]MVA - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Naturally Occurring Sterols and Related Compounds from Plants | Semantic Scholar [semanticscholar.org]

- 7. aocs.org [aocs.org]

- 8. Sterols Regulate Development and Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane Sterol Composition in Arabidopsis thaliana Affects Root Elongation via Auxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]